molecular formula C17H15NO2 B1665113 Anonaine CAS No. 1862-41-5

Anonaine

Cat. No.: B1665113
CAS No.: 1862-41-5
M. Wt: 265.31 g/mol
InChI Key: VZTUKBKUWSHDFM-CYBMUJFWSA-N
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Description

Anonaine is a bioactive benzylisoquinoline alkaloid found in various plant families, including Magnoliaceae and Annonaceae. This compound has garnered significant attention due to its diverse pharmacological activities, including antitumor, vasorelaxation, antioxidative, antiparasitic, and antimicrobial effects .

Mechanism of Action

Anonaine, also known as (-)-Anonaine, is a bioactive benzylisoquinoline alkaloid found in several species of Magnoliaceae and Annonaceae . It has been reported to exhibit a wide range of pharmacological activities, including antiplasmodial, antibacterial, antifungal, antioxidative, anticancer, antidepression, and vasorelaxant effects .

Target of Action

This compound has been found to interact with several targets. It has a high affinity towards the Bcl-2, an antiapoptotic family of proteins . It also displays dopamine uptake inhibitory properties and acts as an agonist for the 5-HT 1A receptor .

Mode of Action

This compound’s mode of action is multifaceted. In cancer cells, it induces apoptosis through several mechanisms: generation of nitric oxide and reactive oxygen species, reduction in intracellular glutathione concentration, activation of caspases and apoptosis-related proteins, and damage to DNA . In the context of depression, this compound acts as an agonist for the 5-HT 1A receptor .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to apoptosis and neurotransmission. In cancer cells, this compound triggers the apoptosis pathway, leading to cell death . In the nervous system, it inhibits dopamine uptake and stimulates the 5-HT 1A receptor, potentially affecting mood regulation .

Pharmacokinetics

It is known that this compound is rapidly absorbed into the body and can cross the blood-brain barrier

Result of Action

The result of this compound’s action is dependent on the context. In cancer cells, it induces apoptosis, leading to cell death . In the nervous system, it may have antidepressant effects due to its interaction with the 5-HT 1A receptor . It also exhibits antibacterial, antifungal, and vasorelaxant activities .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of other compounds in the plant extracts where this compound is found may affect its action Additionally, the physiological environment, such as pH and the presence of other molecules, can also influence this compound’s efficacy and stability

Preparation Methods

Synthetic Routes and Reaction Conditions: Anonaine can be synthesized through various methods, including extraction from natural sources. The compound is typically obtained by dry roasting the bark of Annona reticulata and extracting it with methanol. The methanol is then removed, and the resulting syrup is treated with hydrochloric acid. The insoluble salts are filtered off, and the filtrate is made basic with ammonium hydroxide and extracted with diethyl ether. The organic layer is retained, and the phenolic content is removed by shaking with 5% sodium hydroxide. The hydrogen chloride salt is obtained by mixing with hydrochloric acid and recrystallized from diethyl ether .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources, followed by purification processes similar to the laboratory methods. The this compound content in Annona reticulata is approximately 0.12% based on the weight of the starting dried bark .

Chemical Reactions Analysis

Types of Reactions: Anonaine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reduction of this compound can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involving this compound often use halogenating agents like bromine or chlorine under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced isoquinoline compounds .

Scientific Research Applications

Chemistry:

  • Used as a precursor for synthesizing other bioactive compounds.
  • Studied for its unique chemical properties and reactivity.

Biology:

  • Investigated for its effects on cellular processes and pathways.
  • Used in studies related to enzyme inhibition and protein interactions.

Medicine:

Industry:

Properties

IUPAC Name

(12R)-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-2-4-12-10(3-1)7-13-15-11(5-6-18-13)8-14-17(16(12)15)20-9-19-14/h1-4,8,13,18H,5-7,9H2/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZTUKBKUWSHDFM-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2CC3=CC=CC=C3C4=C2C1=CC5=C4OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H]2CC3=CC=CC=C3C4=C2C1=CC5=C4OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00171865
Record name Anonaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00171865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1862-41-5
Record name Anonaine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1862-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anonaine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001862415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anonaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00171865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: (-)-Anonaine has been shown to induce DNA damage in human lung carcinoma H1299 cells, inhibiting their growth and migration. [] This suggests that (-)-Anonaine's anticancer effect might be related to its ability to disrupt DNA integrity and cellular processes essential for cancer cell survival and proliferation.

A: (-)-Anonaine inhibits dopamine biosynthesis in PC12 cells primarily by reducing tyrosine hydroxylase (TH) activity. [] It also decreases intracellular cyclic AMP levels, but not intracellular Ca2+ concentrations.

A: While (-)-Anonaine reduces L-DOPA-induced increases in dopamine content, it does not enhance L-DOPA-induced cell death in PC12 cells. []

A: (-)-Anonaine has the molecular formula C17H15NO2 and a molecular weight of 265.3 g/mol. [, ]

A: The structure of (-)-Anonaine has been elucidated using various spectroscopic methods including UV, IR, MS, 1D-NMR (1H, 13C, DEPT), and 2D-NMR (COSY, HMQC, HMBC). [, ]

ANone: Limited information is available regarding the material compatibility and stability of (-)-Anonaine under various conditions. Further research is needed to explore these aspects.

ANone: The provided research papers do not discuss any catalytic properties or applications of (-)-Anonaine. It is primarily investigated for its biological activities.

A: Yes, in silico studies using molecular docking have been performed to investigate the interaction of (-)-Anonaine with dihydrofolate reductase (DHFR) in Mycobacterium tuberculosis. [] The results suggest a potential for anti-tuberculosis activity. Other studies have also investigated the potential phytoestrogenic activity of (-)-Anonaine through molecular docking, pharmacokinetic analysis, and druglikeness assessments. []

ANone: The research provided does not delve into the stability and formulation of (-)-Anonaine. Further research is needed to determine its stability under various conditions and develop suitable formulation strategies.

A: Various in vitro models have been employed to investigate the effects of (-)-Anonaine. This includes human lung cancer H1299 cells to assess its anticancer activity, [] PC12 cells to study its impact on dopamine biosynthesis, [] and rat striatal synaptosomes to evaluate its dopamine uptake inhibition properties. [] Other studies used (-)-Anonaine to investigate its antifungal activity against various fungal species, including Candida albicans and Cryptococcus neoformans. []

A: Yes, a study utilizing a neuropathic pain model in rats demonstrated the antiepileptic and neuroprotective potential of (-)-Anonaine. This research showed its interaction with GABA receptors and its potential to reverse the decrease in GABA receptor binding in the cortex region of epileptic rats. []

ANone: Currently, there is no information available regarding resistance or cross-resistance mechanisms associated with (-)-Anonaine.

ANone: While the provided research focuses primarily on the biological activity of (-)-Anonaine, it's crucial to acknowledge that comprehensive toxicity studies are essential to establish its safety profile.

ANone: The research papers primarily focus on the isolation, identification, and preliminary biological evaluation of (-)-Anonaine. Therefore, they do not provide detailed information regarding points 13-26. Further research is necessary to address these aspects.

A: The initial isolation and structural characterization of (-)-Anonaine date back to the early 20th century. A significant milestone was the elucidation of its biosynthesis from coclaurine-type precursors through phenol oxidation. [] Research on (-)-Anonaine continues to evolve, with recent studies focusing on its potential therapeutic applications, including anticancer, antimicrobial, and neuroprotective activities.

A: The study of (-)-Anonaine requires expertise from various disciplines, including natural product chemistry, pharmacology, molecular biology, and computational chemistry. This collaborative approach is crucial for understanding its complex interactions with biological systems and exploring its therapeutic potential. For example, the use of both traditional extraction methods and modern techniques like UAE highlights the synergy between different scientific approaches in maximizing compound extraction from natural sources. [] Similarly, combining molecular docking studies with in vitro and in vivo models allows for a comprehensive understanding of the compound's activity. [, ]

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